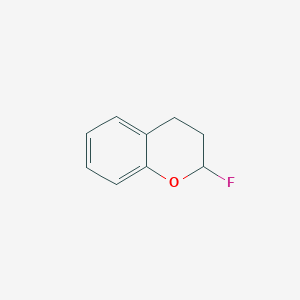
4-Aminoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminoquinolin-5-ol is a heterocyclic organic compound that belongs to the class of aminoquinolines. It is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 5-position of the quinoline ring. This compound has garnered significant interest due to its potential pharmacological properties and its role as a precursor in the synthesis of various derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinolin-5-ol typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives.
Nitration: The quinoline is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.
化学反应分析
Types of Reactions: 4-Aminoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-Aminoquinolin-5-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as antimalarial, anticancer, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Aminoquinolin-5-ol and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, in antimalarial applications, these compounds are believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite . This disrupts the parasite’s metabolic processes and ultimately leads to its death.
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a similar structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Hydroxychloroquine: Used in the treatment of malaria and autoimmune diseases.
Uniqueness: 4-Aminoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position differentiates it from other aminoquinolines, potentially leading to different pharmacological activities and applications.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
4-aminoquinolin-5-ol |
InChI |
InChI=1S/C9H8N2O/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H,(H2,10,11) |
InChI 键 |
YFKRVRQAPNWBOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



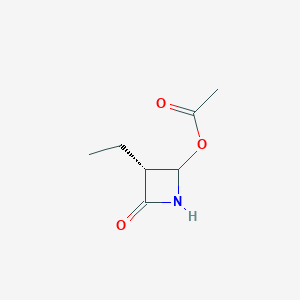


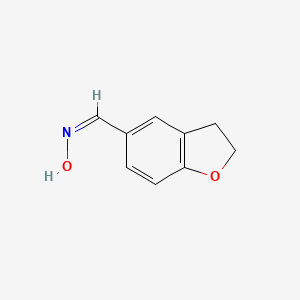
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)

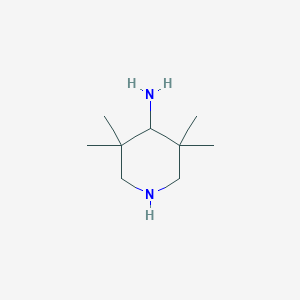

![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
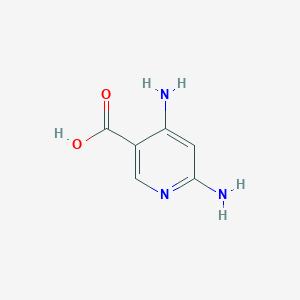
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
